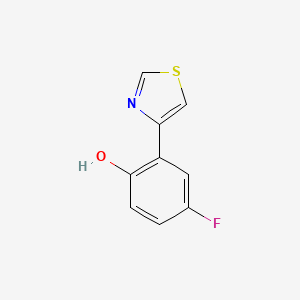

4-Fluoro-2-(thiazol-4-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-(1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNRLTSGOQVABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CSC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-(thiazol-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway to obtain 4-Fluoro-2-(thiazol-4-yl)phenol, a heterocyclic phenol derivative of interest in medicinal chemistry and drug discovery. The synthesis leverages a palladium-catalyzed Suzuki cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. An alternative approach via the Hantzsch thiazole synthesis is also presented. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the replication and adaptation of this synthesis in a laboratory setting.

Recommended Synthetic Strategy: Suzuki Cross-Coupling

The preferred synthetic route to this compound involves a three-step sequence starting from the commercially available 2-bromo-4-fluorophenol. This strategy offers high convergence and modularity, allowing for potential diversification of the phenol or thiazole fragments. The key steps are:

-

Protection of the phenolic hydroxyl group: The acidic proton of the phenol is incompatible with the basic conditions of the Suzuki coupling. Therefore, the hydroxyl group of 2-bromo-4-fluorophenol is protected as a methoxymethyl (MOM) ether.

-

Suzuki cross-coupling: The protected 2-bromo-1-fluoro-4-(methoxymethoxy)benzene is then coupled with commercially available thiazole-4-boronic acid using a palladium catalyst.

-

Deprotection of the phenolic hydroxyl group: The MOM protecting group is cleaved under acidic conditions to yield the final product, this compound.

Overall Synthetic Workflow

The following diagram illustrates the proposed Suzuki coupling pathway.

Caption: Synthetic workflow for this compound via Suzuki Coupling.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-fluoro-4-(methoxymethoxy)benzene (MOM-protected phenol)

Protocol:

-

To a stirred solution of 2-bromo-4-fluorophenol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

-

Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-bromo-1-fluoro-4-(methoxymethoxy)benzene.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Equivalents |

| 2-Bromo-4-fluorophenol | 190.99 | 1.91 g | 10.0 | 1.0 |

| Dichloromethane (DCM) | 84.93 | 20 mL | - | - |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.6 mL | 15.0 | 1.5 |

| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 0.91 mL | 12.0 | 1.2 |

| Expected Product | 235.07 | ~2.12 g (90% yield) | ~9.0 |

Step 2: Synthesis of 4-(5-Fluoro-2-(methoxymethoxy)phenyl)thiazole (Suzuki Coupling)

Protocol:

-

In a reaction vessel, combine 2-bromo-1-fluoro-4-(methoxymethoxy)benzene (1.0 eq), thiazole-4-boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 0.2 M).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield 4-(5-fluoro-2-(methoxymethoxy)phenyl)thiazole.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (5 mmol scale) | Moles (mmol) | Equivalents |

| 2-Bromo-1-fluoro-4-(methoxymethoxy)benzene | 235.07 | 1.18 g | 5.0 | 1.0 |

| Thiazole-4-boronic acid | 128.96 | 0.77 g | 6.0 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.38 g | 10.0 | 2.0 |

| Pd(dppf)Cl₂ | 731.70 | 183 mg | 0.25 | 0.05 |

| 1,4-Dioxane/Water (4:1) | - | 25 mL | - | - |

| Expected Product | 239.26 | ~0.96 g (80% yield) | ~4.0 |

Step 3: Synthesis of this compound (MOM Deprotection)

Protocol:

-

Dissolve 4-(5-fluoro-2-(methoxymethoxy)phenyl)thiazole (1.0 eq) in methanol (0.2 M).

-

Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl, a few drops) or silica-supported sodium hydrogen sulfate.[1]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash chromatography or recrystallization to obtain this compound.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (4 mmol scale) | Moles (mmol) | Equivalents |

| 4-(5-Fluoro-2-(methoxymethoxy)phenyl)thiazole | 239.26 | 0.96 g | 4.0 | 1.0 |

| Methanol | 32.04 | 20 mL | - | - |

| Concentrated HCl | 36.46 | ~0.1 mL | - | Catalytic |

| Final Product | 195.20 | ~0.70 g (90% yield) | ~3.6 |

Alternative Synthetic Route: Hantzsch Thiazole Synthesis

An alternative approach to the target molecule is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound, this would entail the reaction of 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone with formamide.

Hantzsch Synthesis Workflow

Caption: Hantzsch synthesis of this compound.

Hantzsch Synthesis Experimental Protocol

Protocol:

-

A mixture of 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) and formamide (2.0 eq) in a suitable solvent such as ethanol is heated at reflux for 4-6 hours.[2]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in water and neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to afford this compound.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (5 mmol scale) | Moles (mmol) | Equivalents |

| 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone | 233.04 | 1.17 g | 5.0 | 1.0 |

| Formamide | 45.04 | 0.40 mL | 10.0 | 2.0 |

| Ethanol | 46.07 | 25 mL | - | - |

| Final Product | 195.20 | ~0.68 g (70% yield) | ~3.5 |

Signaling Pathways and Logical Relationships

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Conclusion

This guide outlines a reliable and well-documented synthetic route to this compound using a Suzuki cross-coupling strategy. The use of commercially available starting materials and robust reaction conditions makes this pathway amenable to scale-up and diversification. The alternative Hantzsch synthesis provides another viable, albeit potentially lower-yielding, route. The detailed protocols and associated data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development.

References

In-depth Technical Guide: Physicochemical Properties of 4-Fluoro-2-(thiazol-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 4-Fluoro-2-(thiazol-4-yl)phenol (CAS No. 1387563-11-2). Due to the limited availability of direct experimental data for this specific molecule, this report leverages highly reliable in-silico predictions to offer valuable insights for its potential applications in research and drug development. The guide also details standardized experimental protocols for the empirical determination of these properties.

Core Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated using established algorithms and provide a foundational dataset for further investigation.

| Property | Predicted Value | Unit |

| Molecular Weight | 195.22 | g/mol |

| Melting Point | 135.4 | °C |

| Boiling Point | 347.8 | °C |

| Water Solubility | 1.23 | g/L |

| pKa (acidic) | 7.85 | |

| logP | 2.18 |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Molecular Weight Determination

The molecular weight of a compound is typically confirmed using mass spectrometry.

Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Injection: The sample solution is introduced into the mass spectrometer.

-

Ionization: The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ionized molecules are passed through a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is used to determine the molecular weight.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Protocol: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned into a clear liquid (completion) are recorded as the melting point range. A narrow melting range is indicative of high purity.

Boiling Point Determination

The boiling point provides information about the volatility of a compound.

Protocol: Micro Boiling Point Method

-

Sample Preparation: A small amount of the liquid compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The assembly is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding a compound's solubility in various solvents is critical for formulation and biological studies.

Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in a filtered aliquot of the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity and is crucial for understanding its ionization state at different pH values.

Protocol: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The logarithm of the partition coefficient (logP) between octanol and water is a key indicator of a compound's lipophilicity.

Protocol: Shake-Flask Method

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are shaken together to ensure mutual saturation and then allowed to separate.

-

Compound Partitioning: The compound is dissolved in one of the phases (usually octanol), and then an equal volume of the other phase is added. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physicochemical properties of a novel chemical entity.

Technical Whitepaper: 4-Fluoro-2-(2-methylthiazol-4-yl)phenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol, a fluorinated thiazole derivative of interest in medicinal chemistry and drug discovery. While the specific compound 4-Fluoro-2-(thiazol-4-yl)phenol is not readily found in the chemical literature, this guide focuses on the closely related and commercially available compound, 4-Fluoro-2-(2-methylthiazol-4-yl)phenol. The thiazole ring is a prominent scaffold in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. This document collates the available data on 4-Fluoro-2-(2-methylthiazol-4-yl)phenol and provides generalized experimental protocols and conceptual diagrams to guide further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol is presented in the table below.

| Property | Value | Source |

| CAS Number | 1387565-82-3 | [1] |

| Molecular Formula | C₁₀H₈FNOS | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and biological evaluation of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol, based on established methodologies for similar thiazole derivatives.

Synthesis of 4-Fluoro-2-(2-methylthiazol-4-yl)phenol

A plausible synthetic route to 4-Fluoro-2-(2-methylthiazol-4-yl)phenol can be adapted from the Hantzsch thiazole synthesis. This method typically involves the reaction of a thioamide with an α-haloketone.

Materials:

-

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one

-

Thioacetamide

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one (1.0 eq) in ethanol, add thioacetamide (1.1 eq).

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 4-Fluoro-2-(2-methylthiazol-4-yl)phenol.

-

The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Biological Activity of Fluorinated Thiazole Phenols: A Technical Guide

Abstract

Thiazole derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] The strategic incorporation of fluorine atoms and phenolic hydroxyl groups into the thiazole scaffold can significantly enhance biological activity and modulate pharmacokinetic properties. This technical guide provides an in-depth analysis of the biological activities of fluorinated thiazole phenols, with a focus on their antidiabetic, anticancer, and antimicrobial properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of synthetic and experimental workflows to support researchers, scientists, and drug development professionals in this promising field.

Introduction

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery, renowned for its wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[1][2][3] The introduction of fluorine into drug candidates is a well-established strategy to improve metabolic stability, binding affinity, and lipophilicity. When combined with a phenol moiety, which can participate in crucial hydrogen bonding interactions with biological targets, the resulting fluorinated thiazole phenol structures become highly attractive for developing novel therapeutic agents.[4][5] This guide consolidates current research on these compounds, offering a technical overview of their synthesis, biological evaluation, and underlying structure-activity relationships.

Synthesis and Characterization

The predominant method for synthesizing the fluorinated thiazole core is the Hantzsch thiazole synthesis.[4][5] This versatile method provides a straightforward route to a variety of substituted thiazoles.

General Synthesis Protocol: Hantzsch Thiazole Synthesis

The synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles is typically achieved via the Hantzsch method.[4] An equimolar mixture of a respective aryl-substituted thiosemicarbazone and 2-bromo-4-fluoroacetophenone is heated under reflux in absolute ethanol for 4-5 hours. The reaction's progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, allowing the cyclized product to precipitate. The solid product is then filtered, washed, and purified, often through recrystallization, to yield the final fluorinated thiazole derivative.[4]

Physicochemical and Spectroscopic Characterization

The structures of newly synthesized compounds are confirmed using a suite of spectroscopic and physical methods. These include:

-

Melting Point: To determine purity.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups like N-H, O-H, and C=N stretching.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to elucidate the detailed molecular structure.[4][5] For example, in 1H NMR, the thiazole proton at position 5 typically appears between 6.22–7.50 ppm.[5] In 13C NMR, the thiazole ring carbons (C2, C4, C5) resonate at distinct chemical shifts.[4]

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.[5]

Biological Activities and Quantitative Data

Fluorinated thiazole phenols have demonstrated significant potential across several therapeutic areas. This section details their activity, supported by quantitative data.

Antidiabetic Activity: α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated strategy for managing type 2 diabetes. Several fluorinated thiazole phenols have been identified as potent inhibitors of this enzyme.[4][5]

Table 1: α-Amylase Inhibition by Fluorinated Hydrazinylthiazole Derivatives

| Compound ID | Substituent on Phenol Ring | IC₅₀ (µM) ± SD |

|---|---|---|

| 3h | 5-Chloro-2-hydroxy | 5.14 ± 0.03 |

| 3n | Thiophen-2-yl (non-phenolic for comparison) | 5.77 ± 0.05 |

| 3f | 3-Bromo | 5.88 ± 0.16 |

| 3b | 2-Bromo-4-methyl | 6.87 ± 0.01 |

| Standard | Acarbose | 5.55 ± 0.06 |

Data sourced from ACS Omega and PMC.[4][5]

The structure-activity relationship (SAR) studies reveal that the presence and position of substituents are critical for activity. Compound 3h , featuring a 5-chloro-2-hydroxy substitution, was found to be the most potent α-amylase inhibitor, even surpassing the standard drug acarbose.[4][5] The hydroxyl (-OH) group is believed to enhance the compound's ability to form strong hydrogen bonds with the enzyme's active site, thereby improving its inhibitory potential.[5]

Anticancer Activity

Thiazole derivatives are well-documented for their anticancer properties.[6][7] Fluorinated thiazole phenols have been evaluated for their cytotoxic effects against various human cancer cell lines, demonstrating significant antiproliferative activity.

Table 2: In Vitro Cytotoxicity of Fluorinated Thiazole Phenols against Cancer Cell Lines

| Compound ID | Description | Cell Line | IC₅₀ (µM) ± SD |

|---|---|---|---|

| 4c | 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazol-4(5H)-one | MCF-7 (Breast) | 2.57 ± 0.16 |

| HepG2 (Liver) | 7.26 ± 0.44 | ||

| Standard | Staurosporine | MCF-7 (Breast) | 6.77 ± 0.41 |

| HepG2 (Liver) | 8.4 ± 0.51 | ||

| 8a | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | HCT-8 (Intestine) | 48% inhibition at 5 µg/mL |

Data sourced from MDPI and ResearchGate.[6][8]

Compound 4c was identified as a highly active agent, showing superior cytotoxicity against the MCF-7 breast cancer cell line compared to the standard drug Staurosporine.[6] Further studies revealed that its mechanism of action involves inducing cell cycle arrest at the G1/S phase and promoting apoptosis.[6] The presence of the thiazole moiety is considered crucial for this antiproliferative activity.[6]

Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents.[9][10] The introduction of fluorine and phenol groups can further enhance this activity. While extensive data specifically on fluorinated thiazole phenols is emerging, related fluorinated thiazole derivatives show promising activity.

Table 3: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Class | Organism | Activity Metric | Result |

|---|---|---|---|

| Benzo[d]thiazole derivatives | Staphylococcus aureus (MRSA) | MIC | 50-75 µg/mL |

| Escherichia coli | MIC | 50-75 µg/mL | |

| Aspergillus niger | MIC | 50-75 µg/mL | |

| 2-phenyl-1,3-thiazole derivatives | S. aureus, E. coli, A. niger | MIC | 125-150 µg/mL |

Data represents general findings for related thiazole structures and is sourced from Molecules - MDPI.[11]

The antimicrobial efficacy is often linked to the molecule's lipophilicity and its ability to penetrate bacterial or fungal cell membranes.[10][11] Compounds containing a 4-hydroxyphenyl moiety have shown notable activity, suggesting the phenol group is beneficial for antimicrobial action.[11]

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key bioassays discussed.

α-Amylase Inhibition Assay Protocol

This in vitro assay measures a compound's ability to inhibit porcine pancreatic α-amylase activity.

-

Reagent Preparation:

-

Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 6 mM NaCl.

-

Dissolve porcine pancreatic α-amylase in the buffer to a concentration of 2 units/mL.

-

Prepare a 1% starch solution in the buffer.

-

Dissolve test compounds and the standard (acarbose) in DMSO to create stock solutions, followed by serial dilutions in buffer.[4]

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the test compound solution (or buffer for control).

-

Add 20 µL of the α-amylase enzyme solution to each well. Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the 1% starch solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction by adding 20 µL of 1 M HCl.

-

Add 100 µL of iodine reagent (5 mM I₂ and 5 mM KI).

-

-

Data Analysis:

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

Determine the IC₅₀ value (the concentration of inhibitor required to achieve 50% inhibition) by plotting percent inhibition versus log concentration.[4][5]

-

In Vitro Cytotoxicity (MTT Assay) Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6]

-

Cell Culture:

-

Culture human cancer cells (e.g., MCF-7, HepG2) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

-

-

Assay Procedure:

-

Seed cells into a 96-well plate at a density of approximately 5×10³ to 1×10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in media) and incubate for 48-72 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm with a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, representing the drug concentration that inhibits cell growth by 50%.[6]

-

Conclusion and Future Perspectives

Fluorinated thiazole phenols have emerged as a versatile and potent class of compounds with significant biological activities. The research highlighted in this guide demonstrates their strong potential as antidiabetic agents through α-amylase inhibition and as anticancer agents by inducing cytotoxicity in various cancer cell lines.[4][6] The structure-activity relationship data clearly indicates that the phenolic hydroxyl group plays a pivotal role in target engagement, likely through hydrogen bonding.

Future research should focus on several key areas:

-

Lead Optimization: Systematically modifying the substitution patterns on both the phenyl and thiazole rings to further enhance potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds, particularly for their anticancer effects.

-

In Vivo Evaluation: Advancing the most promising lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Broadening Scope: Exploring other therapeutic targets, such as kinases, proteases, and microbial enzymes, where the unique chemical features of fluorinated thiazole phenols could be advantageous.

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpr.com [ijrpr.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jchemrev.com [jchemrev.com]

- 10. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 11. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluoro-2-(thiazol-4-yl)phenol: An Inquiry into its Mechanism of Action

The thiazole ring is a well-established pharmacophore present in a wide array of biologically active compounds with diverse therapeutic applications. Derivatives of thiazole have been shown to exhibit a range of activities, including but not limited to, antifungal, antimicrobial, acetylcholinesterase inhibitory, and tyrosinase inhibitory effects. This broad spectrum of activity underscores the importance of the thiazole moiety in medicinal chemistry and drug discovery.

However, the specific biological profile of a molecule is dictated by the unique combination and spatial arrangement of its constituent functional groups. In the case of 4-Fluoro-2-(thiazol-4-yl)phenol, the presence of a fluorine atom and a hydroxyl group on the phenyl ring, in conjunction with the thiazole-4-yl substituent, would be expected to confer a distinct set of physicochemical properties and, consequently, a specific mode of interaction with biological macromolecules.

A comprehensive search of scientific databases and patent literature did not yield any specific studies detailing the mechanism of action, biological targets, or quantitative efficacy (e.g., IC50, EC50, Ki values) of this compound. Furthermore, no experimental protocols for in vitro or in vivo assays involving this compound have been published. This lack of available data prevents the construction of a detailed technical guide as requested, including the summarization of quantitative data into tables and the visualization of signaling pathways.

While it is possible to hypothesize potential mechanisms of action based on the activities of structurally similar compounds, such as other fluorinated phenols or thiazole derivatives, any such discussion would be purely speculative and would not meet the rigorous, data-driven requirements of a technical whitepaper for a scientific audience.

Therefore, this document serves to highlight the current void in the scientific literature regarding the biological activity and mechanism of action of this compound. Further research, including high-throughput screening, target identification studies, and mechanistic assays, is required to elucidate the pharmacological profile of this compound.

Future Directions

To ascertain the mechanism of action of this compound, a systematic experimental approach would be necessary. The following logical workflow outlines a potential research strategy:

Potential Therapeutic Targets of 4-Fluoro-2-(thiazol-4-yl)phenol: A Technical Whitepaper

Disclaimer: This document provides a prospective analysis of the potential therapeutic targets of 4-Fluoro-2-(thiazol-4-yl)phenol. As of the date of this publication, no specific biological data for this compound is available in the public domain. The information presented herein is an extrapolation based on the known activities of structurally related thiazole and fluorophenol compounds.

Introduction

The compound this compound integrates two key pharmacophores: a fluorinated phenol and a thiazole ring. Thiazole derivatives are a prominent class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] The fluorine substitution on the phenol ring can enhance metabolic stability, binding affinity, and bioavailability. This whitepaper explores the plausible therapeutic targets of this compound by examining the established biological roles of its constituent chemical motifs.

Potential Therapeutic Areas and Molecular Targets

Based on the extensive literature on thiazole and fluorophenol derivatives, this compound is predicted to have potential applications in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

The thiazole moiety is a core component of numerous anticancer agents.[1][3] Potential mechanisms of action for a compound like this compound in cancer therapy could involve the inhibition of key signaling pathways and cellular processes.

-

Protein Kinase Inhibition: Thiazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[4][5][6]

-

Tyrosine Kinases: Compounds with a thiazole scaffold have shown inhibitory activity against tyrosine kinases such as Bcr-Abl and VEGFR-2.[7][8]

-

Serine/Threonine Kinases (B-RAF): The thiazole ring is a key feature in inhibitors of the B-RAF kinase, particularly the BRAF V600E mutant, which is prevalent in melanoma.[9][10] Inhibition of BRAF disrupts the MAPK/ERK signaling pathway, leading to decreased cell proliferation.

-

-

Microtubule Disruption: Several thiazole-containing compounds act as microtubule-targeting agents.[2][11][12] They can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.

-

Modulation of p53: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Some thiazolidine derivatives, which are structurally related to thiazoles, have been shown to modulate the p53 pathway by inhibiting its interaction with its negative regulator, MDM2.[13][14] This leads to the activation of p53 and subsequent apoptosis of cancer cells.

Antimicrobial Activity

Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[1][15][16]

-

Inhibition of Bacterial Enzymes: The thiazole ring can act as a scaffold for inhibitors of essential bacterial enzymes. For instance, some thiazole compounds inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[1] Another potential target is the MurB enzyme, which is involved in peptidoglycan biosynthesis in bacteria like E. coli.[17]

Anti-inflammatory Activity

The anti-inflammatory properties of both thiazole and phenolic compounds are well-documented.[18][19][20]

-

Inhibition of COX and LOX Enzymes: Thiazole derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[18][21] These enzymes are central to the inflammatory cascade, as they are responsible for the synthesis of prostaglandins and leukotrienes, respectively.

Quantitative Data (Hypothetical)

The following tables present hypothetical quantitative data for this compound, illustrating how its biological activity could be summarized.

Table 1: Hypothetical Anticancer Activity

| Target/Cell Line | Assay Type | Metric | Value |

| BRAF V600E | Kinase Inhibition | IC50 | 50 nM |

| VEGFR-2 | Kinase Inhibition | IC50 | 150 nM |

| Tubulin | Polymerization Inhibition | IC50 | 0.5 µM |

| MCF-7 (Breast Cancer) | Cell Viability | GI50 | 1.2 µM |

| A549 (Lung Cancer) | Cell Viability | GI50 | 2.5 µM |

Table 2: Hypothetical Antimicrobial Activity

| Organism | Metric | Value |

| Staphylococcus aureus | MIC | 8 µg/mL |

| Escherichia coli | MIC | 16 µg/mL |

| Candida albicans | MIC | 32 µg/mL |

Table 3: Hypothetical Anti-inflammatory and Antioxidant Activity

| Target/Assay | Metric | Value |

| COX-2 | Enzyme Inhibition | IC50 |

| 5-LOX | Enzyme Inhibition | IC50 |

| DPPH | Radical Scavenging | EC50 |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound are outlined below.

BRAF V600E Kinase Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of the BRAF V600E kinase.

-

Principle: A fluorescence polarization-based assay can be used. A fluorescently labeled tracer binds to the kinase. A test compound that inhibits the kinase will displace the tracer, leading to a decrease in fluorescence polarization.

-

Procedure:

-

Prepare a reaction mixture containing BRAF V600E enzyme, reaction buffer, and the fluorescent tracer.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a quench solution containing EDTA.

-

Measure fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of kinase activity.

-

Tubulin Polymerization Assay

This assay measures the effect of the test compound on the polymerization of tubulin into microtubules.

-

Principle: The polymerization of tubulin can be monitored by measuring the increase in turbidity (optical density) at 340 nm.

-

Procedure:

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add varying concentrations of this compound or a control substance (e.g., paclitaxel for stabilization, colchicine for destabilization) to a microplate.[22]

-

Initiate polymerization by warming the plate to 37°C and adding GTP.

-

Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.[23][24]

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Principle: A microbroth dilution method is commonly used.

-

Procedure:

-

Prepare a serial dilution of this compound in a suitable broth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus).

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of the test compound.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, it is reduced to a colorless or pale yellow compound. The change in absorbance is measured spectrophotometrically.

-

Procedure:

-

Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

-

Add varying concentrations of this compound to the DPPH solution.[25]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of radical scavenging activity and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Visualizations

Signaling Pathways

Caption: Hypothetical inhibition of the BRAF-MEK-ERK signaling pathway.

Caption: Hypothetical activation of the p53 pathway via MDM2 inhibition.

Experimental Workflow

Caption: A generalized workflow for preclinical evaluation.

Conclusion

The structural features of this compound suggest a high probability of biological activity across several therapeutic areas, most notably in oncology. The presence of the thiazole ring points towards potential inhibition of key cancer-related targets such as protein kinases and tubulin, as well as enzymes involved in microbial growth. The fluorophenol moiety may contribute to the overall potency and pharmacokinetic profile of the molecule, in addition to conferring antioxidant and anti-inflammatory properties. The experimental protocols and predictive data presented in this whitepaper provide a framework for the systematic evaluation of this compound. Further empirical studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03624J [pubs.rsc.org]

- 11. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in vitro, and in cell studies of a new series of [indoline-3,2'-thiazolidine]-based p53 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 21. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

Spectroscopic Data for 4-Fluoro-2-(thiazol-4-yl)phenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-(thiazol-4-yl)phenol is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the thiazole and fluorophenol moieties in various biologically active molecules. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its development and application. This technical guide provides a summary of available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.5-10.5 | br s | - | -OH |

| ~8.90 | d | ~2.0 | Thiazole H-2 |

| ~7.80 | d | ~2.0 | Thiazole H-5 |

| ~7.50 | dd | ~8.8, 3.0 | Phenol H-6 |

| ~7.25 | ddd | ~8.8, 8.8, 3.0 | Phenol H-5 |

| ~7.10 | dd | ~8.8, 4.5 | Phenol H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 (d, J ≈ 240 Hz) | C-F |

| ~155.0 | C-OH |

| ~152.0 | Thiazole C-2 |

| ~145.0 | Thiazole C-4 |

| ~125.0 | Phenol C-2 |

| ~120.0 (d, J ≈ 25 Hz) | Phenol C-6 |

| ~118.0 (d, J ≈ 8 Hz) | Phenol C-3 |

| ~116.0 (d, J ≈ 23 Hz) | Phenol C-5 |

| ~115.0 | Thiazole C-5 |

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1610 | Strong | C=C aromatic ring stretch |

| ~1500 | Strong | C=N thiazole ring stretch |

| ~1250 | Strong | C-F stretch |

| ~1200 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion |

| ~195.02 | [M]⁺ |

| ~194.01 | [M-H]⁻ |

| ~218.00 | [M+Na]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a pulse angle of 30 degrees, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio, often utilizing proton decoupling.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion ([M]⁺ or [M]⁻) and other relevant fragment ions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

The Thiazole Nucleus: A Technical Guide to its Discovery, Synthesis, and Historical Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in a variety of molecular interactions have made it a privileged scaffold in a vast array of therapeutic agents. From the early sulfa drugs to modern antiviral and anticancer therapies, the thiazole moiety has been instrumental in the development of compounds that have significantly impacted human health. This technical guide provides an in-depth exploration of the discovery and history of thiazole-based compounds, detailing key synthetic methodologies, presenting quantitative data on seminal compounds, and illustrating important biological pathways.

The Dawn of Thiazole Chemistry: Early Discoveries

While the thiazole ring is a component of the naturally occurring vitamin B1 (thiamine), its chemical synthesis and the exploration of its derivatives began in the late 19th century. The pioneering work of German chemist Arthur Hantzsch in 1887 laid the foundation for thiazole chemistry with the development of a versatile and widely adopted synthetic method.[1][2] This discovery opened the door to the systematic synthesis and investigation of a new class of heterocyclic compounds, paving the way for their future applications in medicine and industry.

Foundational Synthetic Methodologies

The ability to construct the thiazole ring with various substituents has been crucial for the development of new drugs. Several key synthetic reactions have been instrumental in this endeavor.

The Hantzsch Thiazole Synthesis

The most fundamental and enduring method for thiazole synthesis is the Hantzsch reaction, first reported by Arthur Hantzsch in 1887.[2] This condensation reaction involves the cyclization of an α-haloketone with a thioamide to yield a thiazole derivative. The versatility of this method lies in the ability to vary both the α-haloketone and the thioamide, allowing for the introduction of a wide range of substituents on the thiazole ring.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [3]

-

Materials:

-

2-bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate

-

Buchner funnel and side-arm flask

-

Filter paper

-

Watch glass

-

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C.

-

Stir the reaction mixture for 30 minutes.

-

Remove the vial from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the hydrobromide salt of the product, causing it to precipitate.

-

Set up a Buchner funnel with filter paper seated with water over a 50 mL side-arm flask.

-

Filter the mixture to collect the solid product.

-

Rinse the filter cake with water.

-

Spread the collected solid on a tared watch glass and allow it to air dry.

-

Once dry, determine the mass of the product and calculate the percent yield.

-

Characterize the product by determining its melting point and obtaining a TLC profile (e.g., using 50% ethyl acetate/50% hexane as the mobile phase) and NMR spectrum.

-

The Cook-Heilbron Thiazole Synthesis

Discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, this method provides a route to 5-aminothiazoles.[4] The reaction involves the condensation of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[4] This synthesis was significant as it allowed for the preparation of a class of thiazoles that were previously difficult to access.

Experimental Protocol: General Procedure for Cook-Heilbron Synthesis [4]

-

Materials:

-

α-aminonitrile

-

Carbon disulfide (or other suitable reagent like a dithioacid)

-

Solvent (e.g., ethanol or aqueous medium)

-

Base (if required, e.g., for deprotonation)

-

-

Procedure:

-

Dissolve the α-aminonitrile in a suitable solvent at room temperature.

-

Add the carbon disulfide (or other reagent) to the solution. The reaction is typically carried out under mild conditions.

-

Stir the reaction mixture for a sufficient period to allow for the cyclization to occur.

-

The product, a 5-aminothiazole derivative, can be isolated by precipitation or extraction, followed by purification techniques such as recrystallization.

-

The Gabriel Synthesis of Aminothiazoles

The Gabriel synthesis, traditionally used for preparing primary amines, has been adapted for the synthesis of aminothiazoles.[5] This method involves the use of phthalimide as a protected source of ammonia, which can be alkylated with a suitable α-halocarbonyl compound that will form the thiazole ring. Subsequent reaction with a thioamide and cyclization, followed by deprotection, yields the desired aminothiazole.

Key Thiazole-Based Compounds in History

The development of synthetic methods for thiazoles quickly led to the discovery of compounds with significant biological activity.

Sulfathiazole: An Early Antibacterial Agent

In the era of sulfa drugs, sulfathiazole emerged as a potent antibacterial agent.[6] It was widely used in the mid-20th century to treat a variety of bacterial infections, including those caused by Staphylococcus aureus and Streptococcus pyogenes.[7][8] The mechanism of action of sulfathiazole, like other sulfonamides, involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[9][10]

| Compound | Organism | Activity (MIC in mg/100 mL) | Medium |

| Sulfathiazole | Salmonella enteritidis | > 20 | Nutrient Broth |

| Sulfathiazole | Salmonella enteritidis | 1.25 | Synthetic Medium |

Data from Muir et al., 1942.[11]

Thiamine (Vitamin B1): A Vital Nutrient

The discovery of thiamine was a landmark in the history of nutrition and medicine. It was identified as the essential nutrient lacking in diets that caused the disease beriberi.[12] The thiamine molecule contains a thiazole ring linked to a pyrimidine ring. Its biologically active form, thiamine pyrophosphate (TPP), is a crucial coenzyme for several key enzymes in carbohydrate metabolism.

Ritonavir: A Breakthrough in HIV Treatment

The development of HIV protease inhibitors was a turning point in the management of HIV/AIDS. Ritonavir, an antiretroviral drug, incorporates a thiazole ring in its structure.[10] The thiazole moiety was introduced to improve the compound's pharmacokinetic properties, including increased chemical stability towards oxidation.[13] Ritonavir is a potent inhibitor of HIV protease, an enzyme critical for the maturation of the virus.

| Compound | Assay | EC₅₀ (µM) |

| Ritonavir | In vitro anti-HIV activity | 0.02 |

Data from Kempf et al., 1998.[13]

Biosynthesis of the Thiazole Moiety of Thiamine

Nature has evolved intricate pathways for the synthesis of complex molecules. The biosynthesis of the thiazole moiety of thiamine in prokaryotes is a fascinating example of enzymatic catalysis. The process involves several enzymes that assemble the thiazole ring from precursors such as 1-deoxy-D-xylulose 5-phosphate (DXP), glycine, and cysteine.[14][15]

Physicochemical Properties of Thiazole

The physical and chemical properties of the thiazole ring are fundamental to its utility in drug design. It is a pale yellow liquid with a pyridine-like odor.[16] The aromatic nature of the ring provides stability, while the presence of the sulfur and nitrogen heteroatoms creates a unique electronic distribution, influencing its reactivity and ability to form non-covalent interactions with biological targets.

| Property | Value |

| Molecular Formula | C₃H₃NS |

| Molar Mass | 85.12 g/mol |

| Boiling Point | 116-118 °C |

| Acidity (pKa of conjugate acid) | 2.5 |

Data from Wikipedia.[16]

Conclusion

The discovery and development of thiazole-based compounds represent a rich history of chemical innovation and its profound impact on medicine. From the foundational synthetic work of Hantzsch to the rational design of modern therapeutics, the thiazole nucleus has proven to be an exceptionally versatile and valuable scaffold. A thorough understanding of its history, synthesis, and biological significance remains crucial for today's researchers and scientists as they continue to explore the vast chemical space of thiazole derivatives in the quest for new and improved therapies. The legacy of the thiazole ring is a testament to the power of heterocyclic chemistry to address critical challenges in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Sulfathiazole | drug | Britannica [britannica.com]

- 7. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 10. What is Sulfathiazole used for? [synapse.patsnap.com]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thiazole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-(thiazol-4-yl)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 4-Fluoro-2-(thiazol-4-yl)phenol derivatives, a class of compounds with significant potential in medicinal chemistry. The thiazole moiety is a key structural feature in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1][2] The introduction of a fluorine atom can further enhance the metabolic stability and bio-availability of these compounds. This guide details a robust synthetic strategy, experimental protocols, and relevant data to facilitate the synthesis and exploration of these promising derivatives.

The principal synthetic approach detailed herein is a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the coupling of aryl and heteroaryl fragments.[3][4] In this proposed synthesis, the key bond formation occurs between 2-bromo-4-fluorophenol and a suitable thiazole-4-boronic acid derivative.

I. Proposed Synthetic Pathway

The primary route for the synthesis of this compound involves a two-step process:

-

Synthesis of the Key Precursor: Bromination of 4-fluorophenol to yield 2-bromo-4-fluorophenol.

-

Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of 2-bromo-4-fluorophenol with a commercially available or synthetically prepared thiazole-4-boronic acid pinacol ester.

This strategy offers a convergent and efficient approach to the target molecule, leveraging well-established and reliable chemical transformations.

Caption: Proposed synthetic pathway for this compound.

II. Experimental Protocols

A. Synthesis of 2-Bromo-4-fluorophenol

This procedure is adapted from established bromination protocols for phenols.[5][6][7]

Reaction Scheme:

Materials:

-

4-Fluorophenol

-

Bromine

-

Dichloroethane

-

Sodium sulfite

-

10% Sodium hydroxide solution

-

20% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a 2L reaction flask, dissolve 200g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

-

Cool the mixture to 5-10°C in an ice bath.

-

Slowly add a solution of 300g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise, maintaining the temperature between 5°C and 10°C.

-

After the addition is complete, warm the reaction mixture and stir for 30 minutes.

-

Quench the reaction by adding a solution of 33g (0.26 mol) of sodium sulfite in 200 ml of water and stir for an additional 30 minutes.

-

Separate the organic layer and neutralize it with a mixed alkaline solution of 10% NaOH and 20% NaHCO3.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-bromo-4-fluorophenol as a yellow liquid.

Quantitative Data (Expected):

| Compound | Starting Material | Product (Expected) | Yield (Expected) | Purity (Expected) |

| 2-Bromo-4-fluorophenol | 4-Fluorophenol | 343g | 95% | 94% (GC) |

Table 1: Expected quantitative data for the synthesis of 2-bromo-4-fluorophenol.[5]

B. Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is adapted from a similar Suzuki-Miyaura coupling of a substituted phenylboronic acid with a bromothiazole derivative.[8]

Reaction Scheme:

Materials:

-

2-Bromo-4-fluorophenol

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (Thiazole-4-boronic acid pinacol ester)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

2M Sodium carbonate (Na2CO3) solution

-

Toluene

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a reaction vessel, add 2-bromo-4-fluorophenol (1.0 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (1.2 mmol), toluene (10 mL), and 2M Na2CO3 solution (10 mL).

-

Bubble argon gas through the stirred mixture for 20 minutes to degas the solution.

-

Heat the reaction mixture to 80°C under an argon atmosphere.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

-

Continue heating at 80°C overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous Na2SO4.

-

Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

| Compound | Starting Materials | Catalyst | Base | Solvent | Yield (Expected) |

| This compound | 2-Bromo-4-fluorophenol, Thiazole-4-boronic acid pinacol ester | Pd(PPh3)4 | Na2CO3 | Toluene | 60-80% |

Table 2: Expected quantitative data for the Suzuki-Miyaura coupling.

III. Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for synthesis and purification.

IV. Biological Significance and Potential Applications

Thiazole derivatives are a cornerstone in medicinal chemistry due to their wide array of biological activities. They are known to exhibit:

-

Antimicrobial and Antifungal Activity: The thiazole ring is a key component of many antimicrobial and antifungal agents.[1][9]

-

Anti-inflammatory Properties: Certain thiazole derivatives have demonstrated potent anti-inflammatory effects.[2]

-

Anticancer Activity: The thiazole scaffold has been incorporated into numerous compounds evaluated for their anticancer properties.[2]

The synthesis of this compound derivatives opens avenues for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. The fluorine substituent can improve metabolic stability and binding affinity to biological targets, making these compounds attractive candidates for further investigation in drug discovery programs.

V. Conclusion

This technical guide outlines a practical and efficient synthetic strategy for the preparation of this compound derivatives. By providing detailed experimental protocols and expected quantitative data, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The proposed Suzuki-Miyaura cross-coupling approach offers a reliable method for accessing this important class of fluorinated thiazole derivatives, paving the way for future studies into their biological activities and therapeutic potential.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents [patents.google.com]

- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 8. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 4-Fluoro-2-(thiazol-4-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Fluoro-2-(thiazol-4-yl)phenol is a heterocyclic compound incorporating a fluorinated phenol ring and a thiazole moiety. Such structures are of significant interest in drug discovery, as thiazole rings are present in numerous biologically active compounds and phenolic groups can participate in crucial hydrogen bonding interactions with biological targets. Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, as solubility profoundly impacts bioavailability, formulation, and in vitro assay design.

This document serves as a practical guide for determining the solubility of this compound. In the absence of specific published data, a generalized methodology is presented, drawing from standard practices for similar phenolic and heterocyclic compounds.

Predicted Solubility Profile

Based on its chemical structure, a qualitative solubility profile for this compound can be anticipated. The phenol group suggests potential solubility in polar protic solvents like alcohols (ethanol, methanol) through hydrogen bonding. The thiazole ring, a polar heterocycle, may also contribute to solubility in polar solvents. However, the overall molecule has significant aromatic character, which will likely confer solubility in some organic solvents. Solubility in aqueous media is expected to be limited and pH-dependent due to the acidic nature of the phenolic hydroxyl group.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various solvents has not been reported in peer-reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water | 25 | Data not available | Data not available | e.g., HPLC, UV-Vis |

| Ethanol | 25 | Data not available | Data not available | e.g., HPLC, UV-Vis |

| Methanol | 25 | Data not available | Data not available | e.g., HPLC, UV-Vis |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., HPLC, UV-Vis |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | e.g., HPLC, UV-Vis |

| Acetone | 25 | Data not available | Data not available | e.g., HPLC, UV-Vis |

| Acetonitrile | 25 | Data not available | Data not available | e.g., HPLC, UV-Vis |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | e.g., HPLC, UV-Vis |

Experimental Protocols for Solubility Determination

The following protocols describe the standard "Shake-Flask" method for determining thermodynamic solubility, which is considered the gold standard.[1]

The process of determining the solubility of a compound like this compound involves several key steps, from sample preparation to final analysis.

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[1]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Separate the saturated solution from the undissolved solid by centrifugation, followed by filtering the supernatant through a syringe filter.[2]

-

The clear filtrate is then diluted with the appropriate solvent for analysis.

The concentration of the dissolved compound in the filtrate can be determined using several analytical techniques.

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration.

Protocol:

-

Method Development: Develop an HPLC method capable of resolving this compound from any potential impurities or degradants. A reverse-phase C18 column is often a good starting point. The mobile phase will likely consist of a mixture of water (often with an acid modifier like formic acid) and an organic solvent like acetonitrile or methanol.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standards into the HPLC system and record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted filtrate from the solubility experiment into the HPLC system.

-

Determine the peak area for the compound and use the calibration curve to calculate its concentration in the diluted sample.

-

Calculate the original solubility by multiplying the concentration by the dilution factor.[3]

4.3.2. UV-Visible Spectrophotometry

This method is simpler and faster than HPLC but may be less specific. It is suitable if the compound has a distinct chromophore and does not interfere with the solvent's absorbance.

Protocol:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax.

-